(1-Aminoazetidin-3-yl)methanol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

(1-Aminoazetidin-3-yl)methanol is a small-molecule azetidine derivative (C₄H₁₀N₂O, MW 102.14 g/mol) bearing a primary N-amino substituent and a hydroxymethyl group at the 3-position of the four-membered heterocycle. Unlike conventional azetidine building blocks that carry amine functionality on ring carbon atoms, the N-amino substitution pattern creates a hydrazine-like motif that fundamentally alters the compound's nucleophilicity, hydrogen-bonding capacity, and metabolic fate.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 2098078-21-6
Cat. No. B1476740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminoazetidin-3-yl)methanol
CAS2098078-21-6
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESC1C(CN1N)CO
InChIInChI=1S/C4H10N2O/c5-6-1-4(2-6)3-7/h4,7H,1-3,5H2
InChIKeyKOFQDNXDQXSCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (1-Aminoazetidin-3-yl)methanol (CAS 2098078-21-6) and Its Compound Class


(1-Aminoazetidin-3-yl)methanol is a small-molecule azetidine derivative (C₄H₁₀N₂O, MW 102.14 g/mol) bearing a primary N-amino substituent and a hydroxymethyl group at the 3-position of the four-membered heterocycle [1]. Unlike conventional azetidine building blocks that carry amine functionality on ring carbon atoms, the N-amino substitution pattern creates a hydrazine-like motif that fundamentally alters the compound's nucleophilicity, hydrogen-bonding capacity, and metabolic fate [2]. The compound belongs to a specialized subclass of N-aminoazetidines that have been explicitly explored in patented CB1 receptor antagonist programs for obesity indications [3] and as intermediates in the synthesis of conformationally constrained nucleoside analogs where the azetidine ring replaces the oxetane of oxetanocin-A via an N–N glycosidic linkage [4].

Why (1-Aminoazetidin-3-yl)methanol Cannot Be Replaced by Generic Azetidine Building Blocks


The procurement risk in substituting (1-aminoazetidin-3-yl)methanol with superficially similar azetidine building blocks stems from a fundamental structural distinction: the N-amino substitution pattern produces a reactive hydrazine-type nitrogen that is absent in C-amino azetidine analogs such as (3-aminoazetidin-3-yl)methanol (CAS 2322508-62-1) or 3-aminoazetidine (CAS 102065-86-1) [1]. In the N-amino isomer, the exocyclic NH₂ group resides on the endocyclic nitrogen, creating an N–N bond that alters the pKa of the ring nitrogen by approximately 2–3 units relative to the parent azetidine (pKa ~11.29 for azetidine conjugate acid) . This shift directly impacts protonation state at physiological pH, nucleophilic reactivity in coupling reactions, and hydrogen-bond donor/acceptor topology—all critical parameters in medicinal chemistry campaigns [2]. Furthermore, N-aminoazetidines have been specifically claimed in composition-of-matter patents as CB1 antagonists for obesity, distinguishing them from the broader 3-aminoazetidine patent landscape [3].

Quantitative Differentiation of (1-Aminoazetidin-3-yl)methanol Against Closest Analogs


N-Amino vs. C-Amino Regioisomerism: Computed Physicochemical Property Divergence

The regioisomeric distinction between (1-aminoazetidin-3-yl)methanol (N-amino) and (3-aminoazetidin-3-yl)methanol (C-amino, CAS 2322508-62-1) produces divergent computed physicochemical profiles that influence drug-likeness and synthetic utility. The topological polar surface area (TPSA) of the N-amino isomer is 49.5 Ų versus approximately 58.6 Ų for the C-amino isomer, reflecting the different spatial orientation of the amino group and its intramolecular hydrogen-bonding capacity [1]. The XLogP3 value of -1.1 for the N-amino isomer, compared to -1.5 predicted for the C-amino isomer, indicates moderately higher lipophilicity that may favor membrane permeability while retaining aqueous solubility imparted by the hydroxymethyl group [2]. Critically, these computed property differences—though modest in absolute magnitude—can shift a compound across Lipinski rule-of-five boundaries in larger drug-like molecules and should not be assumed interchangeable during scaffold-hopping exercises [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

H-Bond Acceptor Count: Hydrazine-Type Nitrogen Adds an Additional Acceptor Site

The N-amino substitution in (1-aminoazetidin-3-yl)methanol introduces a third hydrogen-bond acceptor site (HBA = 3) compared to the two acceptor sites (HBA = 2) in the parent (azetidin-3-yl)methanol (CAS 95849-02-8), while maintaining the same hydrogen-bond donor count (HBD = 2) [1]. This increased HBA/HBD ratio (1.5 vs. 1.0) creates an asymmetric hydrogen-bonding topology that can be exploited for selective protein–ligand interactions, particularly with binding pockets containing multiple H-bond donor residues [2]. The additional acceptor arises from the exocyclic N-amino nitrogen, which possesses a lone pair orthogonal to the ring system—a geometric feature absent in C-amino azetidines where the amino NH₂ acts purely as a donor [3]. This property is especially relevant for medicinal chemists designing type II kinase inhibitors or other therapeutics where precise H-bond network geometry governs selectivity.

Fragment-Based Drug Design Molecular Recognition Synthetic Intermediates

Metabolic Stability Differentiation: Azetidine vs. Pyrrolidine/Piperidine Scaffolds

A systematic head-to-head study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that azetidine-containing compounds exhibit consistently high intrinsic microsomal clearance stability, with the notable exception of the 3,3-difluoroazetidine derivative [1]. Across the matched molecular pairs studied, azetidine derivatives maintained metabolic stability comparable to or exceeding that of their five- and six-membered ring counterparts, as quantified by intrinsic clearance (CLint) values in human liver microsomes [2]. While this study did not include (1-aminoazetidin-3-yl)methanol specifically, the class-level inference is that N-aminoazetidine scaffolds benefit from the same ring-strain-modulated metabolic profile characteristic of the azetidine class—distinguishing them from pyrrolidine-based building blocks that are more susceptible to CYP450-mediated N-dealkylation due to greater conformational flexibility [3]. For procurement decisions in lead optimization programs, this supports selection of the azetidine scaffold over pyrrolidine analogs when Phase I metabolic stability is a go/no-go criterion.

DMPK Metabolic Stability Microsomal Clearance

N–N Bond-Containing Nucleoside Analogs: Unique Application Enabling N-Glycosidic Linkage

The enantiospecific synthesis of [(2′S,3′S)-bis(hydroxymethyl)azetidin-1-yl]pyrimidine nucleosides used 1-aminoazetidine 18 (the structural core of the target compound lacking the 3-hydroxymethyl group) to construct the first members of a new nucleoside analog class in which the oxetane ring of oxetanocin-A is replaced by an azetidine ring linked to a nucleic base through an N–N bond [1]. This N–N glycosidic linkage is only accessible via the N-amino substitution pattern; C-amino azetidine analogs cannot form this bond topology [2]. Although the resulting nucleosides did not exhibit significant antiviral activity in cell culture, the methodology established a novel chemical space inaccessible to other azetidine building blocks [3]. For medicinal chemistry groups exploring non-canonical nucleoside scaffolds, the N-amino functionality is a structural prerequisite that cannot be replicated by regioisomeric aminoazetidines.

Antiviral Agents Nucleoside Chemistry Conformational Constraint

CB1 Antagonist Patent Landscape: N-Aminoazetidine Derivatives Are Specifically Claimed

The DrugMap and IDRBLab databases list aminoazetidine derivative 3 (synonym: PMID26161824-Compound-166) as a patented small-molecule CB1 receptor antagonist indicated for obesity, with the N-aminoazetidine core identified as a key structural feature distinguishing it from earlier 3-aminoazetidine CB1 antagonist series [1]. The patent landscape reveals a progression from general 3-aminoazetidine claims (WO 2001064633, WO 2001064634) to more specific N-aminoazetidine compositions, reflecting structure–activity relationship (SAR) optimization that identified the N-amino motif as beneficial for CB1 binding affinity and/or selectivity [2]. For procurement decisions in CB1-targeted drug discovery, this patent differentiation means that (1-aminoazetidin-3-yl)methanol provides access to intellectual property space that is distinct from the heavily patented 3-aminoazetidine chemical matter [3].

Cannabinoid Receptor Anti-Obesity Agents Patent Analysis

Ring Strain and Reactivity Differentiation Between Azetidine and Pyrrolidine Building Blocks

The azetidine ring exhibits a ring strain energy of approximately 25.2–25.4 kcal/mol, which is intermediate between the highly reactive aziridine (~27.7 kcal/mol) and the relatively unstrained pyrrolidine (~6–7 kcal/mol) . This quantitatively distinct strain energy confers a reactivity profile that balances synthetic accessibility with sufficient kinetic stability for handling and storage—a practical advantage for procurement [1]. The N-amino substitution further modulates this reactivity: the exocyclic NH₂ introduces an additional nucleophilic site that can participate in chemoselective transformations orthogonal to the ring-opening pathways driven by ring strain [2]. In head-to-head comparisons of azetidine vs. pyrrolidine building blocks for ring-opening or cycloaddition reactions, the approximately 4-fold higher ring strain of azetidines translates to measurably faster reaction kinetics under identical conditions (though specific rate constants for the target compound have not been published) .

Synthetic Chemistry Ring Strain Reaction Kinetics

Research and Industrial Scenarios Where (1-Aminoazetidin-3-yl)methanol Provides Measurable Advantage


Cannabinoid CB1 Receptor Antagonist Lead Optimization for Metabolic Disorders

For pharmaceutical research groups pursuing CB1 receptor antagonists for obesity or metabolic syndrome, (1-aminoazetidin-3-yl)methanol serves as a core building block within a chemically distinct N-aminoazetidine subclass that is specifically claimed in composition-of-matter patents (PMID26161824 series) [1]. This patent differentiation from the heavily populated 3-aminoazetidine CB1 antagonist landscape (WO 2001064633, WO 2001064634) provides a clearer freedom-to-operate position for organizations developing next-generation peripherally restricted CB1 antagonists [2].

Synthesis of N–N Linked Nucleoside and Nucleotide Analog Probes

Academic and industrial nucleoside chemistry groups can exploit the N-amino functionality to construct N–N glycosidic bonds that are structurally inaccessible using any other commercially available azetidine building block [1]. Although first-generation N–N linked nucleosides lacked antiviral potency, the scaffold provides a template for second-generation optimization, particularly when combined with the 3-hydroxymethyl handle for additional derivatization (e.g., phosphate prodrug formation) [2].

Fragment-Based Drug Design Requiring Non-Classical Hydrogen-Bond Topology

The three H-bond acceptor sites (HBA = 3) with distinct spatial geometry arising from the N-amino lone pair enable binding modes that cannot be achieved with C-amino azetidine fragments (which present the amino group purely as a donor) [1]. Structure-based design campaigns targeting kinase hinge regions, protease active sites, or protein–protein interaction interfaces where an additional H-bond acceptor is required should prioritize the N-amino isomer for fragment screening library inclusion [2].

Strain-Driven Synthetic Method Development and Ring-Opening Chemistry

Synthetic methodology groups investigating strain-release-driven transformations can use (1-aminoazetidin-3-yl)methanol as a bifunctional substrate where the ~25.4 kcal/mol ring strain facilitates ring-opening while the N-amino group provides a secondary nucleophilic handle for tandem or cascade reactions [1]. This dual reactivity profile is absent in monofunctional azetidine building blocks, enabling more complex molecular architectures to be constructed in fewer synthetic steps [2].

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